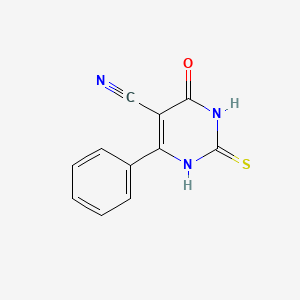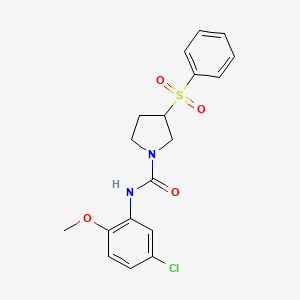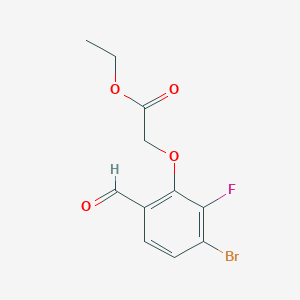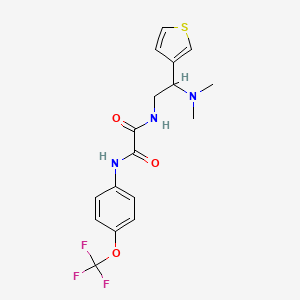![molecular formula C18H17ClF3N3S B2620714 4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 436110-08-6](/img/structure/B2620714.png)
4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in medicinal chemistry due to their pharmacological properties .
Molecular Structure Analysis
The compound contains a trifluoromethyl group (-CF3), which is a key structural motif in many pharmaceutical and agrochemical compounds due to its unique physicochemical properties . It also contains a chlorophenyl group, which may contribute to the overall polarity and reactivity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperazine ring, the trifluoromethyl group, and the chlorophenyl group. The piperazine ring can act as a bidentate ligand, forming complexes with metal ions. The trifluoromethyl group is known for its high electronegativity and the chlorine atom in the chlorophenyl group is susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is known to increase the lipophilicity of compounds, which can affect their absorption and distribution in biological systems .Aplicaciones Científicas De Investigación
Anticancer Activity
A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, including those with 3-chlorophenyl and 4-chlorophenyl substitutions, have been synthesized and investigated for their potential anticancer activities. These compounds demonstrated promising antiproliferative effects against MCF-7 breast cancer cells, comparing favorably with cisplatin, a known effective anticancer drug (Yurttaş et al., 2014).
Antimicrobial and Antiviral Activities
New urea and thiourea derivatives of piperazine doped with Febuxostat have been explored for their antiviral and antimicrobial activities. Notably, 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea derivatives exhibited promising antiviral activities, while several derivatives showed potent antimicrobial activity (Reddy et al., 2013).
Hypoglycemic Activities
N-(1-Adamantyl)carbothioamide derivatives, including those reacting with piperazine, have shown significant antimicrobial activity against a variety of pathogenic strains and demonstrated oral hypoglycemic activity in streptozotocin-induced diabetic rats. Specifically, certain compounds produced a notable reduction in serum glucose levels (Al-Abdullah et al., 2015).
Metabolic and Structural Analysis
The metabolism and structural analysis of related compounds, such as 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, have been extensively studied to understand their in vivo and in vitro anticancer activity and low toxicity. Metabolites have been identified and analyzed to elucidate the drug's metabolic pathways in rats, providing insight into its potential efficacy and safety profile (Jiang et al., 2007).
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3S/c19-13-4-3-5-14(12-13)24-8-10-25(11-9-24)17(26)23-16-7-2-1-6-15(16)18(20,21)22/h1-7,12H,8-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFUQBVISMSHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Nitrophenyl)methyl]-6-(2,4,5-trimethylphenyl)pyridazin-3-one](/img/structure/B2620634.png)
![(2Z)-6-chloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2620636.png)
![N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2620638.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2620639.png)






![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2620652.png)
